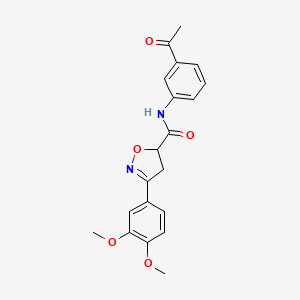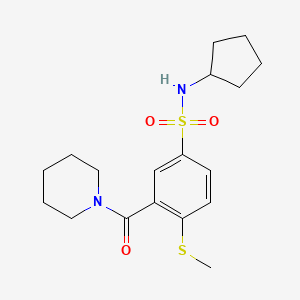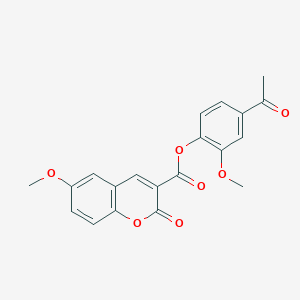![molecular formula C20H26N2O4 B4609791 3,4-dimethyl-6-({[4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4609791.png)
3,4-dimethyl-6-({[4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Overview
Description
3,4-dimethyl-6-({[4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C20H26N2O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.18925731 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Derivatives
Researchers have explored the synthesis of various heterocyclic derivatives using compounds structurally related to "3,4-dimethyl-6-({[4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid". For example, the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives through reactions involving cyclohexanone showcases the chemical versatility of similar compounds in creating pharmacologically relevant structures with potential antimicrobial activity (Elkholy & Morsy, 2006).
Crystal Structure Analysis
The molecular and crystal structure of compounds akin to the specified acid has been studied to understand their chemical behavior and potential applications in materials science. For instance, the X-ray structural examination of a related compound provides insights into the Diels-Alder reaction products, revealing specific crystal conformations and the influence of morpholine derivatives on the structural integrity of these compounds (Mironova et al., 2012).
Peptidomimetic Chemistry
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from derivatives related to the mentioned compound demonstrates its significance in peptidomimetic chemistry. Such compounds are crucial for developing novel peptide-based therapeutic agents, indicating the potential biomedical applications of these chemical structures (Sladojevich, Trabocchi, & Guarna, 2007).
Photochemical Reactions
Investigations into the photochemical properties of related compounds, such as the study on the generation and reactivity of the 4-aminophenyl cation, reveal their potential in developing novel photoresponsive materials or in photodynamic therapy. This research demonstrates how the presence of morpholine and related structures can influence photochemical behavior and stability (Guizzardi et al., 2001).
Catalytic Activity in Organic Synthesis
The catalytic activity of complexes derived from compounds structurally similar to "this compound" has been researched, showing their utility in facilitating organic synthesis reactions, such as the three-component preparation of 1,2-dihydroquinoline derivatives. This area of research highlights the compound's applicability in enhancing the efficiency and selectivity of chemical transformations (Zeng et al., 2009).
Properties
IUPAC Name |
3,4-dimethyl-6-[(4-morpholin-4-ylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-13-11-17(18(20(24)25)12-14(13)2)19(23)21-15-3-5-16(6-4-15)22-7-9-26-10-8-22/h3-6,17-18H,7-12H2,1-2H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZBFBFWBZDZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4609711.png)
![9-tert-butyl-2-[2-(4-methylphenyl)cyclopropyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4609720.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione](/img/structure/B4609726.png)

![dimethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4609747.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4609754.png)
![N-(2,6-dimethylphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4609756.png)
![5-{[(5-bromo-2-pyridinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4609764.png)
![methyl 2-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4609775.png)
![N-(4-ethylphenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4609783.png)

![5-(4-methylphenyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4609804.png)

![methyl {6-chloro-7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4609821.png)
